molecular formula C12H10N4 B2621783 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile CAS No. 2034512-86-0

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2621783
CAS No.: 2034512-86-0
M. Wt: 210.24
InChI Key: CKDJHSCLBXJJNJ-UHFFFAOYSA-N
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Description

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound that features a quinoxaline moiety fused with an azetidine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile typically involves the cyclization of quinoxaline derivatives with azetidine precursors under controlled conditions. One common method includes the reaction of quinoxaline-2-carbaldehyde with azetidine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Quinoxalin-2-yl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 1-(Quinoxalin-2-yl)azetidine-3-carbonitrile is unique due to the presence of the azetidine ring and nitrile group, which confer distinct chemical reactivity and biological activity compared to its analogs. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

1-quinoxalin-2-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-5-9-7-16(8-9)12-6-14-10-3-1-2-4-11(10)15-12/h1-4,6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDJHSCLBXJJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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